Naloxone-3-glucuronide

Overview

Description

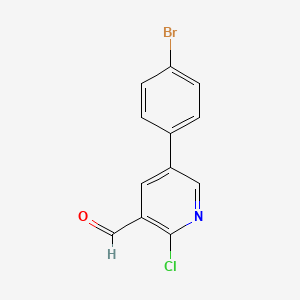

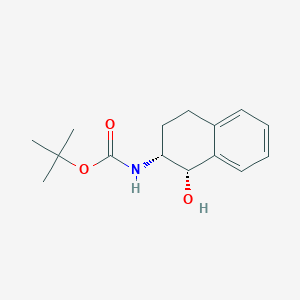

Naloxone-3-glucuronide is a metabolite of naloxone . Naloxone is a pure opioid antagonist and, when taken at recommended doses, has no physiological effects in the absence of an opioid agonist . This compound can be used for the assay of naloxone metabolites .

Molecular Structure Analysis

This compound has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . It contains a total of 70 bonds, including 41 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and various ring structures .Chemical Reactions Analysis

Naloxone primarily undergoes glucuronidation to form this compound . The specific chemical reactions involving this compound are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications

Pharmacokinetics and Metabolism

- Naloxone and its main metabolite, Naloxone-3-glucuronide (N3G), were analyzed in a study involving high-dose naloxone infusion in humans. This research developed a parent-metabolite pharmacokinetic model for naloxone and N3G, providing insights into their pharmacokinetics and potential applications in experimental and clinical settings (Papathanasiou et al., 2019).

Neuropharmacological Effects

- A study explored the effects of this compound on the motility of the isolated rat colon after morphine stimulation. The findings revealed that N3G can reverse morphine-induced reduction in motility, indicating its role in peripheral opioid antagonism (Reber et al., 2007).

Role in Ischemic Injuries

- Research investigating the effects of naloxone on excitatory amino acids in cerebrospinal fluid during thoracoabdominal aortic surgery suggested that naloxone, and by extension, its metabolites like N3G, might play a role in reducing excitatory amino acid levels, which are implicated in ischemic spinal cord injuries (Kunihara et al., 2004).

Analytical Methods in Forensic Toxicology

- A method for quantifying opioids and their metabolites, including N3G, in human blood was developed for forensic toxicology purposes. This method consolidates previous work and includes the detection of N3G, highlighting its importance in postmortem cases involving opioids (Al-Asmari & Anderson, 2007).

Pharmacokinetic Studies

- A study developed a method for determining N3G in human plasma and urine, facilitating in vivo pharmacokinetic studies of N3G. This research is crucial for understanding the pharmacokinetics of N3G in human subjects (Dong et al., 2013).

Mechanism of Action

Target of Action

Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .

Mode of Action

This compound acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, this compound causes the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, this compound blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, this compound may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .

Pharmacokinetics

This compound, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of this compound’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, this compound can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of this compound at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .

Safety and Hazards

Naloxone-3-glucuronide is used for the assay of naloxone metabolites . A safety data sheet for naloxone suggests that there may be mild irritation at the site of contact, irritation and redness in the eyes, irritation of the throat if ingested, and irritation of the throat with a feeling of tightness in the chest if inhaled .

Future Directions

Intranasal administration of naloxone is effective in the treatment of opioid overdose when intravenous administration is impossible or undesirable . Naloxone is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids, also by lay-people witnessing an opioid overdose .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNCSJRHACUJL-JXOQMJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22135-79-1 | |

| Record name | Naloxone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)